Optical Rotation & Enantiopurity: (1S,2S) vs. (1R,2R)
The (1S,2S) isomer exhibits a specific optical rotation of [α]22/D −38.0° (c = 1, H2O), while the (1R,2R) enantiomer (CAS 1055301-15-9) shows [α]22/D +38.0° under identical conditions . This opposite sign confirms enantiomeric purity and is the primary identity test that prevents cross-contamination in chiral synthesis workflows.
| Evidence Dimension | Optical rotation (specific rotation) |
|---|---|
| Target Compound Data | [α]22/D −38.0° (c = 1, H2O) |
| Comparator Or Baseline | (1R,2R) enantiomer: [α]22/D +38.0° (c = 1, H2O) |
| Quantified Difference | Opposite sign; difference of 76.0° in absolute magnitude |
| Conditions | 22 °C, c = 1 in H2O, sodium D-line |
Why This Matters
For procurement, confirming the sign and magnitude of optical rotation guarantees the stereochemical integrity of the ligand, which directly dictates the sense of asymmetric induction in downstream catalytic applications.
